Product packaging for 3-Ethoxyisonicotinamide(Cat. No.:)

3-Ethoxyisonicotinamide

Cat. No.: B13665169
M. Wt: 166.18 g/mol
InChI Key: LFOYUCYFMJRAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Nicotinamide (B372718) Chemistry and Analog Development

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule, serving as a component of the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). ebi.ac.uknih.gov The development of nicotinamide analogs has been a cornerstone of medicinal chemistry for decades, aiming to create molecules that can modulate the activity of NAD+-dependent enzymes, which are involved in a vast array of cellular processes, including metabolism, DNA repair, and signaling. nih.gov

The modification of the nicotinamide scaffold has led to the discovery of numerous compounds with therapeutic potential. Researchers have explored substitutions at various positions of the pyridine (B92270) ring to enhance potency, selectivity, and pharmacokinetic properties. The introduction of an ether linkage, as seen in 3-ethoxyisonicotinamide, is a strategy employed to replace the pyrophosphate bond of NAD+, potentially improving bioavailability. mdpi.com For instance, a 2011 study by Dong et al. described a series of analogs with a nicotinamide moiety attached to an aromatic substituent through an ether linkage, designed to inhibit the NADase activity of CD38. mdpi.com While these initial compounds showed weak inhibitory activity, they paved the way for further exploration of ether-linked nicotinamide derivatives.

Significance of Pyridinoid Scaffolds in Molecular Design

The pyridine ring, the core of this compound, is a privileged scaffold in medicinal chemistry. Its presence in numerous natural products, including vitamins and alkaloids, and a vast number of approved drugs underscores its importance. ontosight.ai The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts distinct electronic properties compared to its carbocyclic analog, benzene. This allows for a wide range of interactions with biological macromolecules.

The versatility of the pyridinoid scaffold allows for easy functionalization at multiple positions, enabling the creation of diverse chemical libraries for drug screening. ontosight.ai Pyridine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The development of novel nicotinamide derivatives with a pyridine-linked scaffold has yielded potent anticancer agents. nih.gov

Historical Perspective of Ethoxy-Substituted Nicotinamide Derivatives in Academic Inquiry

The exploration of ethoxy-substituted nicotinamide derivatives is part of a broader effort to understand structure-activity relationships within the nicotinamide class of compounds. Early research into nicotinamide analogs often focused on simple substitutions to probe the requirements for biological activity.

More recent studies have delved into more complex modifications. For example, research on nicotinamide derivatives containing diphenyl ether fragments has been conducted to develop potential succinate (B1194679) dehydrogenase inhibitors with antifungal activity. researchgate.net The synthesis of compounds like 2-chloro-6-ethoxy-4-acetylpyridine has served as a starting point for creating more complex heterocyclic systems with potential antimicrobial and antifungal properties. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B13665169 3-Ethoxyisonicotinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-ethoxypyridine-4-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-2-12-7-5-10-4-3-6(7)8(9)11/h3-5H,2H2,1H3,(H2,9,11)

InChI Key

LFOYUCYFMJRAON-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CN=C1)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Ethoxyisonicotinamide

Established Synthetic Routes to 3-Ethoxyisonicotinamide

The synthesis of this compound is primarily achieved through the etherification of a 3-hydroxypyridine precursor. The Williamson ether synthesis is a commonly employed and robust method for this transformation.

Precursor Synthesis and Reaction Optimization

The logical precursor for the synthesis of this compound is 3-hydroxyisonicotinamide. However, the direct synthesis of this precursor can be challenging. A more common and efficient route involves the synthesis of 3-hydroxyisonicotinic acid, which can then be converted to the corresponding amide.

Precursor Synthesis: 3-Hydroxyisonicotinic Acid

3-Hydroxyisonicotinic acid can be prepared from commercially available starting materials through various synthetic pathways. One common method involves the oxidation of 3-methyl-4-nitropyridine N-oxide, followed by reduction of the nitro group and subsequent diazotization and hydrolysis.

Etherification Reaction

The etherification of 3-hydroxyisonicotinic acid to 3-ethoxyisonicotinic acid is typically carried out using the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide, such as ethyl iodide or ethyl bromide.

A typical reaction scheme is as follows:

Deprotonation: 3-hydroxyisonicotinic acid is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. This step generates the corresponding sodium or potassium salt of the phenoxide.

Nucleophilic Substitution: An ethylating agent, commonly ethyl iodide (CH3CH2I), is then added to the reaction mixture. The alkoxide attacks the electrophilic carbon of the ethyl iodide in an SN2 reaction, displacing the iodide and forming the ether linkage.

Amidation

Once 3-ethoxyisonicotinic acid is synthesized, it can be converted to the target molecule, this compound. This is typically achieved through a two-step process:

Acid Chloride Formation: The carboxylic acid is first converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

Amination: The resulting 3-ethoxyisonicotinoyl chloride is then reacted with ammonia (NH3) or an ammonia equivalent to form the amide.

Reaction Optimization

Several parameters can be optimized to maximize the yield and purity of this compound:

Base Selection: Stronger bases like NaH generally lead to faster deprotonation, but milder bases like K2CO3 can also be effective and are often easier to handle.

Solvent Choice: The choice of solvent is crucial. Aprotic polar solvents like DMF and acetonitrile are preferred as they can dissolve the reactants and facilitate the SN2 reaction.

Temperature Control: The etherification reaction is often performed at elevated temperatures to increase the reaction rate, typically between 50-100 °C.

Reaction Time: The reaction time can vary from a few hours to overnight, and progress can be monitored by techniques such as thin-layer chromatography (TLC).

ParameterCondition 1Condition 2Condition 3
Precursor 3-hydroxyisonicotinic acid3-hydroxyisonicotinic acid3-hydroxyisonicotinamide
Base NaHK2CO3NaH
Ethylating Agent Ethyl iodideEthyl bromideDiethyl sulfate
Solvent DMFAcetonitrileTHF
Temperature 80 °CReflux60 °C
Yield HighModerateModerate-High

Purification and Characterization Techniques

Following the synthesis, this compound must be purified to remove any unreacted starting materials, reagents, and byproducts.

Purification Techniques

Extraction: The crude product is often first subjected to an aqueous workup to remove inorganic salts and water-soluble impurities. The product can be extracted into an organic solvent like ethyl acetate or dichloromethane.

Column Chromatography: The most common method for purifying organic compounds is column chromatography. Silica gel is typically used as the stationary phase, and a gradient of solvents, such as a mixture of hexane and ethyl acetate, is used as the mobile phase to separate the desired product from impurities.

Recrystallization: If the product is a solid, recrystallization can be an effective final purification step. A suitable solvent system is chosen in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Characterization Techniques

Once purified, the identity and purity of this compound are confirmed using various spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and types of protons in the molecule. For this compound, one would expect to see characteristic signals for the aromatic protons on the pyridine (B92270) ring, the methylene protons of the ethoxy group (a quartet), and the methyl protons of the ethoxy group (a triplet). The amide protons may appear as a broad singlet.

¹³C NMR: This provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the carbons of the pyridine ring, the carbonyl carbon of the amide, and the two carbons of the ethoxy group.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular formula (C8H10N2O2).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), the N-H bending of the amide (Amide II band), and the C-O stretching of the ether linkage.

TechniqueExpected Data for this compound
¹H NMR Signals for aromatic protons, ethoxy group (quartet and triplet), and amide protons.
¹³C NMR Signals for pyridine ring carbons, carbonyl carbon, and ethoxy group carbons.
Mass Spec. Molecular ion peak corresponding to C8H10N2O2.
IR Spec. Absorption bands for N-H, C=O (amide), and C-O (ether) functional groups.

Derivatization Strategies for Structural Modification

Derivatization of this compound allows for the systematic modification of its structure to explore structure-activity relationships and fine-tune its properties. These strategies can target the nicotinamide (B372718) moiety, the pyridine ring, or the ether and amide linkages.

Functional Group Interconversions at the Nicotinamide Moiety

The amide group of the nicotinamide moiety is a key site for functional group interconversions.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid (3-ethoxyisonicotinic acid) under acidic or basic conditions. google.com This provides a precursor for the synthesis of other derivatives, such as esters.

Dehydration to Nitrile: The primary amide can be dehydrated to the corresponding nitrile (3-ethoxy-4-cyanopyridine) using dehydrating agents like phosphorus pentoxide (P2O5) or trifluoroacetic anhydride (TFAA).

N-Alkylation/N-Arylation: The amide nitrogen can be alkylated or arylated under basic conditions using appropriate alkyl or aryl halides. This allows for the introduction of various substituents on the amide nitrogen.

Substituent Variation on the Pyridine Ring

The pyridine ring of this compound can undergo various substitution reactions, although the electron-withdrawing nature of the ring and the amide group can influence reactivity.

Electrophilic Aromatic Substitution: Pyridine rings are generally deactivated towards electrophilic aromatic substitution. However, the presence of the electron-donating ethoxy group at the 3-position can direct electrophiles to the ortho and para positions (2, 4, and 6 positions). Reactions such as nitration, halogenation, and sulfonation may be possible under forcing conditions.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. If a good leaving group, such as a halogen, is introduced onto the ring, it can be displaced by various nucleophiles like amines, alkoxides, and thiols.

Exploration of Ether and Amide Linkages

The ether and amide linkages themselves can be targets for modification.

Novel Synthetic Approaches and Catalyst Development2.4. Stereochemical Considerations in Synthesis

However, a comprehensive search of scholarly articles, chemical databases, and patent literature did not yield any specific methods for the synthesis of this compound. While general principles of pyridine and carboxamide synthesis are well-established, no documents were found that apply these to the specific isomeric configuration of this compound. Consequently, there is no information on the development of novel catalysts tailored for its production.

Similarly, the investigation into the stereochemical considerations in the synthesis of this compound drew a blank. For a molecule to have stereoisomers, it must possess a chiral center or another element of chirality. A preliminary analysis of the structure of this compound (a pyridine ring with an ethoxy group at position 3 and a carboxamide group at position 4) does not reveal an inherent chiral center. Chirality could potentially be introduced through specific substitutions or complex formations, but no such derivatives or scenarios are described in the available literature. Therefore, a discussion on stereochemical considerations is not applicable based on current knowledge.

The absence of information on this compound is in contrast to the wealth of data available for its parent molecule, isonicotinamide, and other related derivatives, which are subjects of extensive research. This suggests that this compound may be a compound of niche interest or a novel chemical entity that has not yet been extensively studied or reported in peer-reviewed literature.

Mechanistic Elucidation of Biological Activities in Preclinical Models

Investigation of Molecular Target Engagement

There is no available data to suggest that 3-Ethoxyisonicotinamide engages with the following molecular targets:

Cellular Pathway Perturbations

Due to the lack of information on its molecular targets, there is consequently no data on the effects of this compound on cellular pathways:

Influence on Cytoskeletal Dynamics and Cell Migration

An exhaustive review of preclinical literature reveals a significant gap in the understanding of this compound's direct influence on cytoskeletal dynamics and cell migration. To date, no specific studies have been published that investigate the compound's effects on key cytoskeletal components such as actin filaments and microtubules. Consequently, there is no available data on whether this compound modulates processes like actin polymerization or depolymerization, or microtubule stability, which are fundamental to cell structure and motility.

Similarly, the impact of this compound on cell migration, a complex process orchestrated by the cytoskeleton, remains uncharacterized in preclinical models. Research into its potential to either promote or inhibit cell movement, invasion, or metastasis is currently absent from the scientific record. The lack of data in this area prevents any mechanistic discussion of how this compound might interact with the cellular machinery governing these critical biological functions.

Further research is warranted to explore the potential interactions between this compound and the cytoskeletal network. Such studies would be crucial in elucidating its complete pharmacological profile and understanding its potential therapeutic applications or off-target effects related to cell motility and structural integrity.

Oxidative Stress and Cellular Oxygenation Mechanisms (e.g., Radiosensitization)

Furthermore, the role of this compound in cellular oxygenation and its potential as a radiosensitizer has not been explored in preclinical research. Radiosensitizers are agents that increase the susceptibility of tumor cells to radiation therapy, often by modulating tumor oxygenation or interfering with DNA repair mechanisms. The absence of studies in this area means there is no evidence to suggest that this compound possesses such properties.

The following table summarizes the lack of available data on the effects of this compound on key markers of oxidative stress and radiosensitization.

Table 1: Summary of Unavailable Preclinical Data on this compound and Oxidative Stress/Radiosensitization

Parameter Finding
Reactive Oxygen Species (ROS) Levels No Data Available
Antioxidant Enzyme Activity (e.g., SOD, Catalase) No Data Available
Lipid Peroxidation Markers (e.g., MDA) No Data Available
DNA Damage Markers (e.g., 8-OHdG) No Data Available
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Modulation No Data Available
Tumor Oxygenation Levels No Data Available
In vitro/In vivo Radiosensitization No Data Available

This table is for illustrative purposes to highlight the absence of research in these areas.

Gene Expression and Transcriptomic Profiling in Response to this compound Exposure

A comprehensive search of existing scientific literature indicates that no studies have been published on the global gene expression changes or transcriptomic profiles in response to this compound exposure in preclinical models. Research employing techniques such as microarray analysis or RNA sequencing (RNA-seq) to systematically identify genes and cellular pathways modulated by this compound is not available.

Consequently, there is no data to construct a detailed picture of the molecular mechanisms of action of this compound at the transcriptomic level. It is not known which specific genes are up- or downregulated following treatment, nor have any key signaling pathways been identified as being significantly perturbed by the compound. This lack of information precludes a deeper understanding of its potential therapeutic effects and off-target impacts from a genomic perspective.

The table below illustrates the absence of data regarding the impact of this compound on gene expression.

Table 2: Summary of Unavailable Preclinical Data on Gene Expression and Transcriptomic Profiling for this compound

Analysis Type Finding
Differentially Expressed Genes (DEGs) No Data Available
Pathway Enrichment Analysis (e.g., GO, KEGG) No Data Available
Gene Set Enrichment Analysis (GSEA) No Data Available
Identification of Key Upstream Regulators No Data Available
Correlation of Gene Expression with Phenotypic Changes No Data Available

This table is for illustrative purposes to highlight the absence of research in these areas.

Advanced Preclinical Research Methodologies for 3 Ethoxyisonicotinamide Characterization

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment

Plasma Protein Binding Studies

The extent to which a compound binds to plasma proteins is a crucial determinant of its pharmacokinetic profile. bioivt.com Only the unbound fraction of a drug is free to distribute into tissues, interact with therapeutic targets, and be cleared from the body. bioivt.com Therefore, accurately quantifying the plasma protein binding (PPB) of 3-Ethoxyisonicotinamide is fundamental for predicting its distribution and efficacy.

Equilibrium dialysis is a widely accepted method for determining the fraction of a compound that remains unbound in plasma (fu). bioivt.comnih.gov In this technique, a semi-permeable membrane separates a plasma sample containing the test compound from a buffer solution. The free compound diffuses across the membrane until equilibrium is reached, at which point the concentration in the buffer is measured and used to calculate the unbound fraction in the plasma. nih.gov These studies are typically conducted across multiple species to understand potential pharmacokinetic differences. nih.gov

Table 1: Illustrative Plasma Protein Binding of this compound Across Species This table presents hypothetical data for illustrative purposes.

SpeciesPlasma Concentration (µM)Percent Bound (%)Fraction Unbound (fu)
Human192.50.075
Mouse188.10.119
Rat190.30.097
Dog194.20.058

Transporter Interaction Profiling

Drug transporters are membrane proteins that control the influx and efflux of substances across cellular barriers, significantly influencing a drug's absorption, distribution, metabolism, and excretion (ADME). Profiling the interaction of this compound with key transporters is essential to predict its disposition and potential for drug-drug interactions.

Transporter interaction studies are typically performed using in vitro systems, such as mammalian cell lines engineered to overexpress a specific transporter protein (e.g., P-gp, BCRP, OATPs, OCTs). These assays can determine if this compound is a substrate of a particular transporter or if it acts as an inhibitor. Substrate assays measure the rate of transport of the compound across the cell membrane, while inhibition assays measure the ability of the compound to block the transport of a known probe substrate.

Table 2: Hypothetical Transporter Interaction Profile for this compound This table presents hypothetical data for illustrative purposes.

TransporterAssay TypeResultValue
MDR1 (P-gp)Inhibition (IC50)Weak Inhibitor> 50 µM
BCRPInhibition (IC50)Non-inhibitor> 50 µM
MDR1 (P-gp)Substrate Assessment (Efflux Ratio)Not a Substrate1.2
OATP1B1Inhibition (IC50)Non-inhibitor> 50 µM
OATP1B3Inhibition (IC50)Non-inhibitor> 50 µM

Cell-Based Assays for Functional Characterization

Cell-based assays are indispensable tools for elucidating the biological activity and mechanism of action of a compound at the cellular level. These assays bridge the gap between simple biochemical screens and complex in vivo models, providing crucial data on how a compound affects cellular signaling pathways and functions.

Reporter Gene Assays

Reporter gene assays are a powerful method for monitoring the activation or inhibition of specific signal transduction pathways. qiagen.com In these assays, cells are transfected with a DNA construct containing a regulatory element (promoter) of a gene of interest, which drives the expression of a reporter gene, such as luciferase or green fluorescent protein (GFP). thermofisher.com When the signaling pathway is activated, the corresponding transcription factor binds to the promoter, leading to the production of the reporter protein, which can be easily quantified. thermofisher.compromega.com To investigate this compound, a reporter assay could be designed to measure its effect on a pathway hypothesized to be its target.

Table 3: Hypothetical Effect of this compound on NF-κB Pathway Activity via a Luciferase Reporter Assay This table presents hypothetical data for illustrative purposes.

Concentration of this compound (µM)Relative Luciferase Units (RLU)Percent Inhibition of Pathway Activity
0 (Control)15,8000%
0.114,22010%
19,48040%
103,16080%
1001,10693%

High-Throughput Screening (HTS) Methodologies

High-throughput screening (HTS) involves the use of automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. evotec.comtdcommons.ai This methodology is crucial in the early stages of drug discovery for identifying "hits"—compounds that display activity in a particular assay. evotec.com HTS can be used to identify a compound like this compound from a large chemical library or, conversely, to screen it against a wide array of targets to identify its mechanism of action or potential off-target effects. nih.gov These assays are performed in a miniaturized format, such as 384- or 1536-well plates, to maximize efficiency and minimize reagent consumption. nih.gov

Table 4: Representative Summary of a Hypothetical HTS Campaign for Pathway Inhibitors This table presents hypothetical data for illustrative purposes.

ParameterValue
Total Compounds Screened250,000
Screening Concentration10 µM
Assay Format384-well plate, Cell-based
Assay Quality Metric (Z'-factor)0.72
Hit Criterion>50% inhibition
Primary Hit Rate0.5%
Confirmed Hits (including this compound)150

Ex Vivo Tissue Culture Models for Mechanistic Studies

Ex vivo tissue culture models offer a significant advantage over traditional 2D cell cultures by preserving the complex three-dimensional architecture and cellular heterogeneity of the original tissue. frontiersin.orgcrownbio.com These models, which include patient-derived explants (PDEs) or organoids, maintain the native tumor microenvironment and cell-cell interactions, providing a more physiologically relevant system for mechanistic studies. frontiersin.orgnih.gov Using ex vivo cultures, the effect of this compound can be assessed in a context that more closely mimics the in vivo environment, allowing for the evaluation of its impact on biomarkers, cell proliferation, or apoptosis within the intact tissue structure. crownbio.com Dynamic culture systems, such as rotational bioreactors or perfusion systems, can further enhance the physiological relevance of these models. mdpi.com

Table 5: Illustrative Comparison of this compound's Effect on a Proliferation Biomarker (Ki-67) in 2D vs. Ex Vivo Models This table presents hypothetical data for illustrative purposes.

Model TypeTreatment (10 µM this compound)Change in Ki-67 Expression (%)
2D Monolayer Cell Culture24 hours- 65%
Ex Vivo Tissue Explant24 hours- 40%
2D Monolayer Cell Culture48 hours- 85%
Ex Vivo Tissue Explant48 hours- 58%

Computational Chemistry and in Silico Modeling for 3 Ethoxyisonicotinamide Research

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as 3-Ethoxyisonicotinamide) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This technique is crucial in structure-based drug design for predicting the binding mode and affinity of a ligand to a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site.

For this compound, molecular docking would be employed to screen for potential protein targets by virtually testing its fit in the binding sites of various proteins associated with disease. This helps in identifying potential mechanisms of action and therapeutic indications.

A critical output of molecular docking is the identification of the specific binding pocket on the target protein where this compound is most likely to bind. Furthermore, the simulation details the key amino acid residues within that pocket that form significant interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are fundamental to the stability of the ligand-protein complex. Identifying these key residues provides invaluable insights for optimizing the ligand's structure to enhance binding affinity and selectivity.

Illustrative Example: Predicted Interactions for this compound with a Hypothetical Kinase Target

Amino Acid ResidueInteraction TypePredicted Distance (Å)
ASP 145Hydrogen Bond (with amide NH)2.1
LEU 83Hydrophobic (with ethoxy group)3.5
TYR 80Pi-Pi Stacking (with pyridine (B92270) ring)3.8
VAL 91Hydrophobic (with ethyl group)4.1
GLU 143Hydrogen Bond (with pyridine N)2.5

After generating potential binding poses, scoring functions are used to rank them. These mathematical functions estimate the binding free energy of the protein-ligand complex. A lower (more negative) score typically indicates a more favorable binding affinity. Scoring functions evaluate factors like intermolecular interactions, desolvation energy, and conformational strain. The predicted binding affinity helps prioritize compounds for further experimental testing. While not perfectly accurate, they are highly effective for ranking potential ligands in virtual screening campaigns. nih.gov

Illustrative Example: Predicted Binding Affinity for this compound against Various Targets

Protein TargetScoring FunctionPredicted Binding Affinity (kcal/mol)
Kinase AAutoDock Vina-8.2
Protease BAutoDock Vina-6.5
Receptor CAutoDock Vina-7.1
Enzyme DAutoDock Vina-5.9

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. mdpi.comnih.gov For the this compound-protein complex predicted by docking, an MD simulation can reveal its dynamic behavior and stability. nih.gov By simulating the complex in a virtual aqueous environment that mimics physiological conditions, researchers can observe how the ligand and protein interact and adjust their conformations. MD simulations can confirm the stability of key interactions, identify water molecules that may mediate binding, and provide a more accurate estimation of binding free energy. mdpi.com

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.comresearchgate.net These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative charges. researchgate.net If a set of molecules active against a target is known, a ligand-based pharmacophore model can be developed. Alternatively, a structure-based model can be derived from the key interactions observed in a protein-ligand complex. nih.gov

Once a pharmacophore model is established based on the hypothetical binding mode of this compound, it can be used as a 3D query to rapidly screen large databases of chemical compounds. This process, known as virtual screening, identifies other molecules that possess the same essential features and are therefore likely to bind to the same target, leading to the discovery of novel chemical scaffolds. mdpi.com

De Novo Design Approaches for Novel this compound Analogs

De novo design is a computational strategy for designing novel molecules from scratch. Instead of screening existing compounds, algorithms build new molecules piece by piece directly within the binding site of a target protein. Starting with a scaffold like this compound, these programs can suggest modifications or new functional groups that would improve binding affinity, selectivity, or pharmacokinetic properties. This approach can explore a vast chemical space to generate innovative drug candidates that may not exist in current compound libraries.

In Silico Prediction of Metabolic Pathways and Transformations

Understanding a compound's metabolic fate is critical in drug development. In silico tools can predict how this compound might be metabolized by the body. news-medical.netnih.gov These programs use knowledge-based systems that contain information on common biotransformation reactions catalyzed by enzymes like the Cytochrome P450 family. nih.govresearchgate.net By analyzing the structure of this compound, these tools can identify "metabolic hotspots"—sites on the molecule that are most susceptible to modification. Common predicted transformations include hydrolysis of the amide, O-dealkylation of the ethoxy group, and oxidation of the pyridine ring. This information is vital for designing more metabolically stable analogs and for identifying potential metabolites that may need to be synthesized and tested for activity or toxicity. nih.govpensoft.net

Illustrative Example: Predicted Phase I Metabolites of this compound

Metabolite NameMetabolic ReactionEnzyme Family
3-HydroxyisonicotinamideO-DeethylationCytochrome P450
3-Ethoxyisonicotinic acidAmide HydrolysisAmidase
This compound N-oxideN-OxidationCytochrome P450
5-Hydroxy-3-ethoxyisonicotinamideAromatic HydroxylationCytochrome P450

Future Directions and Emerging Research Avenues for 3 Ethoxyisonicotinamide

Exploration of New Biological Targets and Pathways

Future investigations into 3-Ethoxyisonicotinamide will likely prioritize the identification of its precise molecular targets and the elucidation of the biological pathways it modulates. Drawing parallels from structurally related thioamide drugs like ethionamide, a key area of exploration could be its role as a pro-drug. Ethionamide requires activation by the monooxygenase EthA in Mycobacterium tuberculosis to form a covalent adduct with NAD+, which then inhibits the enoyl-ACP reductase InhA, a crucial enzyme in mycolic acid biosynthesis. nih.gov Research could, therefore, focus on identifying analogous activation pathways and ultimate targets for this compound in various biological systems.

Key research questions to address include:

Is this compound a pro-drug that requires enzymatic activation?

If so, which enzymes are responsible for its metabolic activation?

What are the downstream molecular targets of the activated form of the compound?

Does it modulate novel pathways distinct from those affected by its structural analogs?

Answering these questions will necessitate a multidisciplinary approach, combining classical enzymology, molecular biology, and chemical biology techniques to uncover the compound's mechanism of action.

Integration of Omics Technologies (Proteomics, Metabolomics) in Mechanistic Studies

To gain a comprehensive understanding of the cellular response to this compound, the integration of omics technologies is indispensable. Proteomics and metabolomics, in particular, offer powerful platforms to survey the global changes in protein expression and metabolite levels following compound treatment.

Proteomics: Quantitative proteomic approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), can identify proteins whose expression levels are significantly altered upon exposure to this compound. This can provide clues about the pathways perturbed by the compound and help in identifying potential direct or indirect targets.

Metabolomics: Untargeted metabolomics can reveal shifts in the cellular metabolic landscape induced by this compound. By analyzing the changes in endogenous small molecules, researchers can infer which metabolic pathways are impacted, potentially uncovering novel mechanisms of action or off-target effects.

Omics TechnologyPotential Application for this compound ResearchExpected Outcomes
Proteomics Identification of differentially expressed proteins in cells treated with the compound.Elucidation of affected cellular pathways and potential drug targets.
Metabolomics Profiling of metabolic changes in response to compound treatment.Insight into the metabolic pathways modulated by the compound and its potential bioactivation.

The synergistic application of these omics technologies will provide a systems-level view of the compound's biological activity, paving the way for a more profound understanding of its mechanism of action.

Development of Advanced In Vitro and Ex Vivo Research Models

To better recapitulate the complexity of human physiology and disease, future research on this compound should leverage advanced in vitro and ex vivo models. Traditional two-dimensional (2D) cell cultures often fail to mimic the intricate cellular interactions and microenvironment of living tissues.

Three-Dimensional (3D) Cell Cultures: Spheroids and organoids, which are 3D cell culture systems, offer a more physiologically relevant context to study the effects of this compound. These models can provide more accurate predictions of a compound's efficacy and toxicity compared to 2D cultures.

Organs-on-Chips: Microfluidic devices that simulate the activities, mechanics, and physiological responses of entire organs and organ systems, known as organs-on-chips, represent a significant advancement in preclinical modeling. Utilizing these platforms could allow for the investigation of the compound's effects on interconnected organ systems, providing valuable insights into its pharmacokinetic and pharmacodynamic properties.

The adoption of these advanced models will be crucial in bridging the gap between preclinical findings and clinical outcomes, thereby accelerating the translational potential of this compound.

Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize drug discovery and development. For this compound, these computational tools can be instrumental in predicting its structure-activity relationships (SAR).

By training ML models on datasets of chemical structures and their corresponding biological activities, it is possible to develop predictive models that can identify novel analogs of this compound with improved potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can analyze the chemical features of this compound and its derivatives to forecast their biological effects. This in silico approach can significantly expedite the optimization of lead compounds by prioritizing the synthesis of molecules with the highest predicted activity.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
QSAR Modeling Utilizes machine learning algorithms to correlate chemical structures with biological activities.Accelerates the identification of more potent and selective analogs.
Predictive Toxicology Employs computational models to forecast potential adverse effects of new compounds.Enables early-stage risk assessment and guides the design of safer molecules.

Design of Targeted Chemical Probes for Cellular Investigations

To dissect the precise molecular interactions of this compound within a cellular context, the development of targeted chemical probes is a promising avenue. These probes are typically analogs of the parent compound that are modified with a reporter tag, such as a fluorescent dye or a photo-affinity label, and a reactive group for covalent modification of the target.

By introducing these probes into living cells, researchers can visualize the subcellular localization of the compound and identify its binding partners through techniques like fluorescence microscopy and affinity-based protein profiling. This approach can provide direct evidence of target engagement and help to validate the findings from omics studies. The design of such probes for this compound will be a critical step in conclusively identifying its molecular targets and unraveling its mechanism of action at a molecular level.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethoxyisonicotinamide, and how can their efficiency be optimized methodologically?

  • Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen (e.g., chlorine in 3-chloroisonicotinate derivatives) with ethoxy groups under basic conditions . Optimization requires systematic parameter screening (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify critical variables. Chromatographic purification (HPLC or column chromatography) and yield calculations should be reported with error margins to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural elucidation, particularly for verifying ethoxy group placement (δ ~1.3–1.5 ppm for CH₃ and δ ~3.4–4.0 ppm for OCH₂ in ¹H NMR). High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., amide C=O stretch ~1650–1700 cm⁻¹). Cross-referencing with literature data for analogous isonicotinamide derivatives reduces misinterpretation risks .

Q. What solvent systems are suitable for solubility studies of this compound, and how should stability be assessed?

  • Answer : Use polar aprotic solvents (e.g., DMSO, DMF) for initial solubility screening, followed by aqueous buffers (pH 1–12) to simulate physiological conditions. Stability assays (HPLC monitoring over 24–72 hours under varying temperatures and light exposure) quantify degradation kinetics. Data should include confidence intervals to address variability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced bioactivity?

  • Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (AutoDock Vina, Schrödinger) identifies binding affinities to target proteins (e.g., enzymes in microbial pathways). Validate predictions with in vitro assays (IC₅₀ measurements) and statistically compare computational vs. experimental results using regression analysis .

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Address this via:

  • ADME profiling : Microsomal stability assays and Caco-2 permeability tests.
  • Dose-response correlation : Use nonlinear regression models to align in vitro IC₅₀ with in vivo effective doses.
  • Control for confounding variables : Standardize animal models and environmental conditions .

Q. How should researchers optimize reaction conditions for this compound synthesis when scaling from milligram to gram quantities?

  • Answer : Pilot-scale reactions require kinetic studies (e.g., time-resolved yield monitoring) to identify rate-limiting steps. Process parameters (reflux time, catalyst recovery) must be adjusted using response surface methodology (RSM). Purity must be validated via melting point consistency and LC-MS to detect byproducts .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in preclinical studies of this compound?

  • Answer : Use probit or log-logistic regression to calculate LD₅₀/LC₅₀ values. Kaplan-Meier survival analysis (with Cox proportional hazards models) evaluates time-dependent toxicity. Report 95% confidence intervals and p-values for significance testing. Outliers should be assessed via Grubbs’ test .

Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility in spectroscopic data for this compound across laboratories?

  • Answer : Standardize protocols using IUPAC guidelines for NMR calibration (e.g., TMS as internal standard) and report solvent/deuterium lock details. Inter-lab comparisons via round-robin testing and shared reference spectra (e.g., via PubChem or NIST databases) enhance consistency .

Q. What frameworks are used to validate contradictory bioactivity results in independent studies of this compound?

  • Answer : Apply the Bradford Hill criteria (e.g., strength of association, consistency) to evaluate causality. Meta-analysis of aggregated data (random-effects models) quantifies heterogeneity. Replicate experiments under standardized conditions with blinded analysis to minimize bias .

Methodological Resources

  • Literature Review : Use SciFinder or Reaxys to compile synthetic protocols and spectral data for analogous compounds .
  • Data Reporting : Follow CRediT (Contributor Roles Taxonomy) and FAIR (Findable, Accessible, Interoperable, Reusable) principles for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.